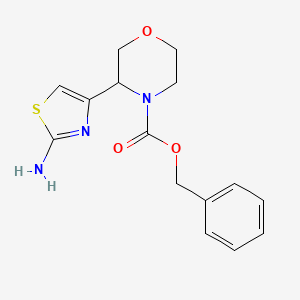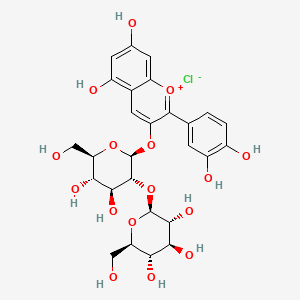
Angelol A
Vue d'ensemble
Description
L'Angelol A est un dérivé de la coumarine isolé des racines de l'Angelica pubescens f. biserrata . Ce composé a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, en particulier ses effets anti-métastatiques et anti-angiogéniques sur les cellules de carcinome cervical humain .
Mécanisme D'action
Target of Action
Unfortunately, the specific primary targets of Angelol A are not well-documented in the literature. This compound is a coumarin isolated from the roots of Angelica pubescens f. biserrata . Coumarins are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mode of Action
As a coumarin, it is likely to interact with its targets via passive diffusion This process involves the compound crossing cell membranes to reach its intracellular targets, which is a common mechanism for many small molecule drugs
Pharmacokinetics
The pharmacokinetics of this compound have been studied using the human Caco-2 cell monolayer model, which is a well-established model for predicting the absorption and transport of orally administered drugs . The study found that the absorption and transport of this compound are dominated by passive diffusion . .
Analyse Biochimique
Biochemical Properties
Angelol A interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the expression of MMP2 and VEGFA, two key proteins involved in cell migration and invasive motility .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits cell migration and invasive motility in human cervical cancer cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily by upregulating the expression of miR-29a-3p that targets the VEGFA-3’ UTR .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion . It may interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .
Méthodes De Préparation
L'Angelol A peut être synthétisé par différentes voies, bien que les méthodes de synthèse détaillées ne soient pas largement documentées. Le composé est généralement isolé à partir de sources naturelles, plus précisément des racines de l'Angelica pubescens f. biserrata . Les méthodes de production industrielle impliquent souvent des procédés d'extraction et de purification pour obtenir le composé sous sa forme pure .
Analyse Des Réactions Chimiques
L'Angelol A subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs courants tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium peuvent être utilisés.
Substitution : Des réactions de substitution nucléophile peuvent se produire, souvent en utilisant des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Chimie : Utilisé comme composé de référence dans les études analytiques.
Biologie : Enquête sur ses effets sur la viabilité cellulaire, la migration et l'invasion.
Industrie : Utilisé dans le développement de pesticides agricoles en raison de sa forte activité de fluorescence.
Mécanisme d'action
L'this compound exerce ses effets principalement par la modulation de la voie phosphorylée-ERK/miR-29a-3p . Cette voie cible l'axe MMP2/VEGFA, conduisant à l'inhibition de la migration, de l'invasion et de l'angiogenèse cellulaires dans les cellules de carcinome cervical humain . Le composé augmente l'expression de miR-29a-3p, ce qui inhibe à son tour l'expression de MMP2 et VEGFA .
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in analytical studies.
Biology: Investigated for its effects on cell viability, migration, and invasion.
Industry: Utilized in the development of agricultural pesticides due to its high fluorescence activity.
Comparaison Avec Des Composés Similaires
L'Angelol A est unique parmi les coumarines en raison de sa structure moléculaire spécifique et de ses activités biologiques. Des composés similaires comprennent :
Angelol B : Un autre dérivé de la coumarine avec des propriétés similaires.
Umbelliferone : Connu pour ses activités anti-inflammatoires et antioxydantes.
L'this compound se distingue par ses puissants effets anti-métastatiques et anti-angiogéniques, ce qui en fait un candidat prometteur pour la recherche et le développement futurs .
Propriétés
IUPAC Name |
[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMYIOGFYYHKLA-PWZGUCPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3028300.png)
![4-Fluoro-2H,3H-furo[2,3-b]pyridine](/img/structure/B3028301.png)


![Methyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3028307.png)
![2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B3028309.png)



![3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B3028314.png)
